epi-isochromophilone II
Description
Contextualization within Azaphilone Chemistry and Biology
Azaphilones are a class of fungal polyketides recognized for their distinctive chemical structures and wide-ranging biological activities. nih.govcore.ac.uk Chemically, they are characterized by a highly oxygenated pyranoquinone bicyclic core, which is responsible for their common red or yellow pigmentation. hhu.de The core structure features an isochroman (B46142) scaffold with a quaternary carbon center. nih.gov This structural complexity and the potential for various substitutions have led to the isolation of hundreds of unique azaphilone derivatives from numerous fungal species. nih.govhhu.de
The broader family of azaphilones has attracted significant scientific interest due to their diverse and potent biological effects. These activities include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory properties. nih.govsemanticscholar.org As a result, azaphilones are considered a promising source of lead compounds for drug discovery. researchgate.net Epi-isochromophilone II belongs to the sclerotiorin-like subgroup of azaphilones and is a stereoisomer of other related compounds, contributing to the structural diversity of this family. researchgate.netresearchgate.netelsevierpure.com
Significance as a Fungal Secondary Metabolite
This compound is produced by various fungi as a secondary metabolite, a compound not essential for the organism's primary growth but often involved in defense, competition, or signaling. core.ac.ukhhu.de Its isolation from different fungal genera highlights the biosynthetic capabilities of these organisms. Documented producers of this compound include species from the genera Diaporthe and Chaetomium. researchgate.netnih.gov For instance, it has been isolated from Diaporthe sp. SCSIO 41011, an endophytic fungus found in the mangrove plant Rhizophora stylosa. nih.govmdpi.comsemanticscholar.org Additionally, the fungus Chaetomium cupreum CC3003 is another known source of this compound. researchgate.netelsevierpure.com
The significance of this compound in natural product research stems from its demonstrated biological activities. Research has revealed its potential as both a cytotoxic and an antifungal agent. These findings underscore the importance of exploring fungal secondary metabolites as sources for new bioactive compounds.
Specific research has quantified the biological effects of this compound, providing a basis for its scientific interest. Studies have shown its potent activity against various human cancer cell lines and pathogenic fungi.
One study reported that this compound, isolated from Diaporthe sp., exhibited significant cytotoxicity against three human renal carcinoma cell lines. hhu.de Another investigation documented its antifungal properties against a common pathogenic yeast. researchgate.net
| Activity Type | Target | Reported IC₅₀ Value | Source Fungus |
|---|---|---|---|
| Cytotoxicity | ACHN (human renal carcinoma) | 4.4 µM | Diaporthe sp. hhu.denih.gov |
| Cytotoxicity | OS-RC-2 (human renal carcinoma) | 3.9 µM | Diaporthe sp. hhu.de |
| Cytotoxicity | 786-O (human renal carcinoma) | 3.0 µM | Diaporthe sp. hhu.denih.gov |
| Antifungal | Candida albicans | 0.6 µg/mL | Chaetomium cupreum researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27ClO4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(7R,8S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19-,22+/m0/s1 |
InChI Key |
QEPMTPAOVMUVBT-NJCRSHSXSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@H](C2=CO1)CC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Origin of Product |
United States |
Isolation and Natural Occurrence of Epi Isochromophilone Ii
Fungal Sources
Epi-isochromophilone II has been identified as a secondary metabolite produced by several species of fungi, particularly those found in marine environments.
Marine-Derived Fungi
Marine-derived fungi have proven to be a rich source of novel and bioactive natural products, including this compound.
A significant source of this compound is the endophytic fungus Diaporthe sp. SCSIO 41011, which was isolated from the mangrove plant Rhizophora stylosa. mdpi.comnih.govmdpi.comsemanticscholar.org Research on this marine-derived fungus has led to the isolation of this compound along with other azaphilone derivatives. mdpi.commdpi.comcjnmcpu.com One study reported the isolation of two metabolites, this compound and isochromophilone D, from this fungal strain. mdpi.comnih.govmdpi.com Further investigations into the metabolites of Diaporthe sp. SCSIO 41011 have yielded a variety of other isochromophilones, highlighting the metabolic potential of this fungus. cjnmcpu.comnih.govarabjchem.org
Penicillium multicolor CM01 is another fungal species from which this compound has been isolated. researchgate.netresearchgate.net A study on the bioactive compounds from this fungus led to the identification of two new azaphilones, dechloroisochromophilone II and epi-isochromophilone III, in addition to other known compounds. researchgate.netuni-duesseldorf.desemanticscholar.org While this research highlights the production of similar structured compounds, the direct isolation of this compound from this strain has also been reported in broader reviews of azaphilones. rsc.org
The fungus Chaetomium cupreum CC3003, isolated from Thai soil, has been identified as a producer of this compound. capes.gov.bracs.orgnih.gov Chemical investigation of this fungus resulted in the isolation of three new azaphilones (rotiorinols A-C), two new stereoisomers, which included (-)-rotiorin (B1246105) and this compound, and the known compound rubrorotiorin. capes.gov.bracs.orgnih.govpagepress.orgresearchgate.netbdpsjournal.orgsemanticscholar.orgresearchgate.net
The genera Penicillium and Talaromyces are well-documented producers of azaphilone pigments. nih.govmdpi.comnih.govencyclopedia.pub These fungi are found in various ecological niches and are known for synthesizing a wide array of secondary metabolites. nih.govmdpi.com While not every species in these genera produces this compound specifically, their general capacity to produce a diverse range of azaphilones makes them important subjects in the search for novel and known compounds of this class. nih.govnih.govencyclopedia.pubingentaconnect.comnih.gov Many strains previously identified as Penicillium are now classified under Talaromyces. nih.govencyclopedia.pub
Isolation Methodologies
The isolation of this compound from fungal cultures typically involves a multi-step process combining extraction and various chromatographic techniques.
The general procedure begins with the large-scale fermentation of the fungus on a suitable culture medium, such as potato dextrose broth (PDB) or a solid rice medium. cjnmcpu.comacs.orgfrontiersin.org After an incubation period, the fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc). cjnmcpu.comacs.orgfrontiersin.org
The resulting crude extract is then subjected to a series of chromatographic separations to isolate the target compound. A common initial step is vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, using a gradient of solvents like petroleum ether and ethyl acetate to fractionate the extract. frontiersin.orgmdpi.com
Fractions containing the desired compound, as indicated by techniques like thin-layer chromatography (TLC), are further purified. jmb.or.kr This often involves repeated column chromatography on different stationary phases, such as Sephadex LH-20 or octadecylsilyl (ODS) silica gel. frontiersin.orgmdpi.com The final purification is typically achieved using semi-preparative or preparative high-performance liquid chromatography (HPLC), which yields the pure compound. frontiersin.orgmdpi.comnih.gov The structure and identity of the isolated this compound are then confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS). frontiersin.org
Below is an interactive data table summarizing the fungal sources of this compound.
| Fungal Species | Strain | Source/Host | Reference(s) |
| Diaporthe sp. | SCSIO 41011 | Mangrove (Rhizophora stylosa) | mdpi.comnih.govmdpi.comsemanticscholar.orgcjnmcpu.comhznu.edu.cn |
| Penicillium multicolor | CM01 | Not Specified | researchgate.netresearchgate.netuni-duesseldorf.desemanticscholar.orgrsc.orgresearchgate.net |
| Chaetomium cupreum | CC3003 | Thai Soil | capes.gov.bracs.orgnih.govpagepress.orgresearchgate.netbdpsjournal.orgresearchgate.net |
Below is an interactive data table outlining the general isolation methodology for this compound.
| Step | Technique | Details | Reference(s) |
| 1. Fermentation | Fungal Culture | Large-scale growth in liquid or solid medium. | cjnmcpu.comacs.orgfrontiersin.org |
| 2. Extraction | Solvent Extraction | Using organic solvents like Ethyl Acetate. | cjnmcpu.comacs.orgfrontiersin.org |
| 3. Initial Fractionation | Column Chromatography | Silica gel with petroleum ether-EtOAc gradient. | frontiersin.orgmdpi.com |
| 4. Further Purification | Column Chromatography | ODS, Sephadex LH-20. | frontiersin.orgmdpi.com |
| 5. Final Purification | HPLC | Semi-preparative or preparative scale. | frontiersin.orgmdpi.comnih.gov |
| 6. Structure Elucidation | Spectroscopic Methods | NMR, HRESIMS. | frontiersin.org |
Culture Broth Extraction Techniques
The journey to isolate this compound begins with the cultivation of specific fungal strains known to produce it. Notably, it has been identified as a metabolite of fungi such as Chaetomium cupreum CC3003 and the mangrove-derived endophytic fungus Diaporthe sp. SCSIO 41011. thaiscience.infomdpi.com The production of this compound is achieved through fermentation in a suitable nutrient-rich medium, such as potato dextrose broth (PDB), over a period of several weeks at a controlled temperature. thaiscience.inforesearchgate.net
Once the fermentation is complete, the first critical step is the separation of the fungal biomass (mycelia) from the liquid culture broth, typically achieved through filtration. Both the broth and the mycelia are processed to ensure maximum recovery of the target compound, as azaphilones can be present in both fractions.
The extraction of this compound and other related metabolites from the culture broth is most commonly performed using liquid-liquid extraction with an organic solvent. Ethyl acetate (EtOAc) is a frequently used solvent for this purpose. frontiersin.orggoogle.com The culture broth is typically extracted multiple times with equal volumes of ethyl acetate to ensure a thorough transfer of the organic-soluble compounds from the aqueous broth to the organic phase. frontiersin.org
The fungal mycelia are also a significant source of the compound. To release the intracellular metabolites, the mycelia are first mechanically disrupted. frontiersin.org Following this, the broken mycelial mass is subjected to extraction, often using a mixture of solvents. A common combination is dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a 1:1 ratio, which is used to ultrasonically extract the compounds from the mycelial solids. frontiersin.org The resulting aqueous solution from the mycelial extract is then further partitioned with ethyl acetate. frontiersin.org
Finally, the ethyl acetate extracts from both the culture broth and the mycelia are combined and the solvent is removed under reduced pressure to yield a crude extract. frontiersin.org This concentrated extract contains a complex mixture of secondary metabolites, including this compound, and is the starting material for the subsequent purification steps.
| Extraction Step | Solvent(s) | Target |
| Liquid-liquid extraction | Ethyl acetate (EtOAc) | Culture Broth |
| Ultrasonic extraction | Dichloromethane (CH2Cl2) & Methanol (MeOH) (1:1, v/v) | Mycelia |
| Further partitioning | Ethyl acetate (EtOAc) | Mycelial Extract |
Chromatographic Purification Strategies
The crude extract obtained from the fungal culture is a complex mixture requiring a multi-step chromatographic purification strategy to isolate this compound. This process separates compounds based on their different physical and chemical properties, such as polarity and size.
The initial purification step often involves column chromatography over a silica gel stationary phase. mdpi.com The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane (B92381) or petroleum ether. frontiersin.org This initial separation divides the crude extract into several fractions with varying compositions.
The fractions containing the compound of interest, as identified by techniques like thin-layer chromatography (TLC), are then subjected to further purification. This often involves repeated column chromatography with different solvent systems or the use of more advanced chromatographic techniques.
Preparative high-performance liquid chromatography (prep-HPLC) is a crucial technique for the final purification of this compound. mdpi.com Reversed-phase columns, such as C18, are commonly employed. chrom-china.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is achieved by eluting the sample with a gradient of a polar solvent mixture, such as methanol and water or acetonitrile (B52724) and water. mdpi.com By carefully controlling the gradient and flow rate, this compound can be separated from other closely related azaphilones and impurities.
Another chromatographic method that can be utilized in the purification scheme is size-exclusion chromatography, for instance, using a Sephadex LH-20 column. This technique separates molecules based on their size, and a common mobile phase for this is a mixture of dichloromethane and methanol. frontiersin.org
The combination of these chromatographic techniques allows for the isolation of this compound with a high degree of purity, which is essential for its structural elucidation and the study of its biological properties.
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Example) | Purpose |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Methanol-Water or Acetonitrile-Water gradient | Final purification of this compound |
| Size-Exclusion Chromatography | Sephadex LH-20 | Dichloromethane-Methanol | Separation based on molecular size |
Structural Elucidation and Stereochemical Determination of Epi Isochromophilone Ii
Spectroscopic Analysis
Spectroscopic methods were fundamental in piecing together the planar structure and relative stereochemistry of epi-isochromophilone II.
The foundational analysis of this compound's structure was conducted using a range of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) techniques. thaiscience.info The resulting data indicated a structure closely related to isochromophilone II. thaiscience.info
However, significant differences in the ¹H and ¹³C NMR spectra pointed towards a stereochemical variation. These key differences suggested an opposite configuration at the C-8 position when compared to isochromophilone II. thaiscience.info
| Position | Nucleus | This compound (δ ppm) | Isochromophilone II (δ ppm) |
|---|---|---|---|
| 1 | ¹H | 6.96 | 7.42 |
| 1' | ¹H₂ | 3.23, 2.76 | 3.08, 2.35 |
| 3' | ¹H₃ | 2.30 | 2.08 |
| 1 | ¹³C | 143.5 | 145.4 |
| 1' | ¹³C | 39.8 | 41.3 |
| 3' | ¹³C | 29.8 | 30.5 |
The stereochemistry at the chiral centers was deduced from a combination of Nuclear Overhauser Effect (NOESY) data and optical rotation measurements. The NOESY spectrum was particularly revealing for the C-8 configuration, as it showed no correlation between the methyl protons at C-7 (H-18) and the proton at C-8 (H-8). This lack of spatial proximity indicated an S configuration at the C-8 position. thaiscience.info The stereochemistry at C-7 was determined to be R based on the compound exhibiting a positive specific rotation ([α]D +341), which was comparable to related compounds with a known R configuration at this center. thaiscience.info
High-resolution mass spectrometry, specifically High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), is a standard technique for determining the precise molecular formula of novel natural products. thaiscience.info In the study where this compound was isolated, this method was employed to establish the molecular formulae of other newly discovered compounds. thaiscience.info For this compound, this analysis would have confirmed its molecular formula as C₂₃H₂₆O₅, identical to its stereoisomer, isochromophilone II.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. frontiersin.orgnih.gov However, in the primary literature detailing the structural elucidation of this compound, the stereochemical assignments were made based on optical rotation and NOESY NMR data rather than ECD analysis. thaiscience.info While ECD spectra are often reported for this class of compounds, specific data for this compound is not detailed in the available research. frontiersin.orgnih.gov
Ultraviolet (UV) spectroscopy was utilized as part of the characterization of compounds isolated from Chaetomium cupreum. thaiscience.info This technique provides information about the chromophores present in the molecule. Although the instrumentation for UV analysis was specified in the research, the specific absorption maxima (λmax) for this compound were not reported in the study. thaiscience.info
Advanced Structural Confirmation Techniques
While spectroscopic analysis provides the primary framework, definitive proof of a molecule's absolute stereochemistry often requires more advanced methods.
X-ray crystallography offers unambiguous determination of a molecule's three-dimensional structure. In the study that identified this compound, this technique was successfully applied to confirm the absolute stereochemistry of a co-isolated compound, rotiorinol A. thaiscience.inforesearchgate.net An acetate (B1210297) derivative of rotiorinol A was synthesized and subjected to X-ray diffraction analysis, which confirmed its absolute configuration. thaiscience.info However, this method was not applied to this compound or any of its derivatives, and its definitive crystal structure remains unreported. thaiscience.inforesearchgate.net
Biosynthetic Pathways and Chemical Synthesis Approaches for Epi Isochromophilone Ii
Proposed Polyketide Biosynthesis
Epi-isochromophilone II belongs to the azaphilone class of fungal metabolites, which are primarily assembled via the polyketide pathway. hhu.de These natural products are known for their characteristic, highly oxygenated pyran-quinone bicyclic core. hhu.de
Polyketide Synthase (PKS) Involvement
The biosynthesis of azaphilones like this compound generally involves the action of polyketide synthases (PKSs). hhu.denih.govsciepublish.com PKSs are large, multi-domain enzymes or enzyme complexes that construct polyketides from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.orgmdpi.com Fungi, in particular, are a major source of bioactive polyketides. nih.gov The structural backbone of these compounds is assembled by PKS enzymes, which can be broadly classified into Type I, Type II, and Type III based on their structure and mechanism. sciepublish.comwikipedia.org Fungal azaphilones are typically synthesized by Type I PKSs, which are large, modular proteins containing multiple catalytic domains. wikipedia.org In some instances, the biosynthesis of complex azaphilones can involve the collaborative effort of multiple PKS gene clusters. For example, certain tetracyclic azaphilones in Aspergillus terreus are synthesized by two separate clusters containing two nonreducing PKSs, one highly reducing PKS, and one non-ribosomal peptide synthetase (NRPS)-like enzyme. researchgate.net
Origin of Isochroman (B46142) Scaffold
The characteristic isochroman scaffold of azaphilones is a direct result of the polyketide biosynthetic pathway. nih.gov This core structure, featuring a pyrone-quinone bicyclic system and a quaternary carbon center, is a hallmark of this class of fungal polyketides. nih.gov The biosynthesis is thought to proceed through the formation of a polyketide chain by a PKS, followed by a series of cyclization and modification reactions to yield the final isochroman ring system. nih.gov The shared biosynthetic origin of the aliphatic side chain in many azaphilones has been used to infer stereochemical relationships between related compounds. frontiersin.orgnih.gov
Influence of Epigenetic Modifiers on Production
The production of fungal secondary metabolites, including this compound, can be influenced by epigenetic modifiers. nih.govresearchgate.net These small molecules can alter gene expression by targeting enzymes involved in DNA methylation and histone acetylation, potentially activating silent or low-expressed biosynthetic gene clusters. nih.govfrontiersin.org
DNA Methyltransferase Inhibitors (DNMTi)
DNA methyltransferase inhibitors (DNMTi) are compounds that block the action of DNA methyltransferases, enzymes that add methyl groups to DNA. nih.govjelsciences.com This inhibition can lead to the demethylation of DNA and the activation of previously silenced genes. jelsciences.com DNMTi, such as 5-azacytidine (B1684299) and its derivatives, are used to induce the production of novel or cryptic secondary metabolites from fungi by altering their epigenetic landscape. researchgate.netjelsciences.com While specific studies on the effect of DNMTi on this compound production are not detailed in the provided results, the general principle of using these inhibitors to enhance secondary metabolite diversity in fungi is well-established. frontiersin.orgnih.gov
Histone Deacetylase Inhibitors (HDACi)
Histone deacetylase inhibitors (HDACi) are another class of epigenetic modifiers that can impact fungal secondary metabolism. frontiersin.orgactivemotif.com HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. mdpi.com By inhibiting HDACs, HDACi promote histone hyperacetylation, which is associated with a more open chromatin state and increased gene transcription. frontiersin.orgmdpi.com This can lead to the activation of silent biosynthetic gene clusters and the production of new or enhanced levels of secondary metabolites. frontiersin.orgnih.gov Commonly used HDACi in fungal studies include suberoylanilide hydroxamic acid (SAHA), sodium butyrate, and trichostatin A. researchgate.netjelsciences.comjelsciences.com The application of HDACi has been shown to be a successful strategy for discovering novel fungal natural products. mdpi.comresearchgate.netmdpi.com
Semi-Synthesis and Total Synthesis Strategies of this compound and Analogs
The synthesis of this compound and its analogs is an active area of research, driven by the need for sufficient material for biological testing and the desire to create novel derivatives with potentially improved properties. nih.govsemanticscholar.org
Approaches to these molecules include both semi-synthesis, starting from a related natural product, and total synthesis, building the molecule from simple starting materials. nih.govsemanticscholar.org For instance, the absolute configuration of a new azaphilone, sclerotiorin (B1681566) E, was determined through its semi-synthesis from sclerotioramine. semanticscholar.org Total synthesis strategies for azaphilones often focus on stereoselective methods to construct the chiral centers and the core ring system. nih.gov Various synthetic strategies have been developed, employing key intermediates like cazisochromene and dioxinone. nih.gov The total synthesis of related natural products, such as (-)-8-epi-chromazonarol and 4-epi-bengamide E, highlights the sophisticated chemical methodologies employed to construct complex, stereochemically rich molecules. rsc.orgmdpi.com
Advanced Research Methodologies and Future Directions
Computational Approaches and In Silico Profiling
Computational tools are increasingly integral to modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and potential targets of natural products like epi-isochromophilone II. In silico profiling encompasses a range of computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, to forecast the compound's behavior at a molecular level.
Molecular docking, for instance, can be used to predict the binding affinity and orientation of this compound within the active sites of various protein targets. This technique is instrumental in identifying potential mechanisms of action and prioritizing experimental validation. While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of azaphilones has been the subject of such computational analyses to explore their interactions with therapeutic targets. These computational models can significantly reduce the time and resources required for experimental screening nih.govnih.govsemanticscholar.orgfrontiersin.org.
In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are another critical component of early-stage drug development. These models can flag potential liabilities of a compound before significant investment is made in its development. For this compound, such predictions would be invaluable in assessing its drug-likeness and potential for oral bioavailability. The use of various in silico algorithms can help predict a range of bioactivities, although the accuracy of these predictions often needs to be validated through experimental data mdpi.comnih.govresearchgate.netresearchgate.net.
Table 1: Computational Tools in the Study of Natural Products
| Computational Tool | Application in this compound Research | Potential Insights |
| Molecular Docking | Predicting binding modes with potential protein targets. | Identification of likely biological targets and mechanism of action. |
| QSAR | Relating chemical structure to biological activity for analog prioritization. | Guidance for synthetic modifications to improve potency and selectivity. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. | Understanding the stability and nature of the interaction over time. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential developmental hurdles. |
Development of Engineered Biological Systems (e.g., Organs-on-a-Chip)
Engineered biological systems, particularly organs-on-a-chip or microphysiological systems (MPS), represent a groundbreaking technology for preclinical drug evaluation. These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs, offering a more physiologically relevant testing platform than traditional 2D cell cultures or even animal models revvity.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov.
For a natural product like this compound, organs-on-a-chip could be employed to assess its efficacy and toxicity with greater accuracy. For example, a "liver-on-a-chip" could be used to study its metabolism and potential hepatotoxicity, while a "tumor-on-a-chip" could provide insights into its anticancer activity in a microenvironment that better recapitulates a human tumor. The ability to connect multiple organ chips in a "human-on-a-chip" system further allows for the investigation of complex drug interactions and systemic effects nih.govresearchgate.netamegroups.org.
While the direct application of organs-on-a-chip to test this compound has not yet been reported, the technology holds immense promise for the future of natural product research. It can provide crucial data on the pharmacokinetics and pharmacodynamics of such compounds, helping to bridge the gap between preclinical studies and clinical trials nih.gov.
Structure-Activity Relationship (SAR) Studies for Analog Development
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug development. They involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the impact of these changes on its biological activity. The goal is to identify the key structural features (pharmacophore) responsible for its therapeutic effects and to design new analogs with improved potency, selectivity, and pharmacokinetic properties.
For the broader class of azaphilones, SAR studies have provided valuable insights. For instance, research on azaphilones inhibiting gp120-CD4 binding in the context of HIV has highlighted the importance of specific structural elements, such as a halogen atom at the C-5 position and the diene structure in the C-3 side chain of the 6-oxoisochromane ring, for potent activity nih.gov. Such findings suggest that targeted modifications to the this compound scaffold could lead to the development of more effective antiviral agents.
The systematic exploration of the SAR of this compound would involve the synthesis of a library of analogs with variations at different positions of the molecule. These analogs would then be screened for their biological activity to build a comprehensive understanding of how structural changes influence their function. This knowledge is critical for the rational design of next-generation therapeutic agents derived from this natural product scaffold.
Exploration of New Fungal Habitats for Novel Analogs
The discovery of novel natural products is intrinsically linked to the exploration of biodiversity. Fungi, in particular, are a prolific source of structurally diverse and biologically active secondary metabolites. The search for new analogs of this compound can be advanced by investigating fungi from underexplored and unique environments, often referred to as extremophiles.
Fungi residing in extreme habitats, such as deep-sea sediments, hyper-arid deserts, or hypersaline waters, have evolved unique metabolic pathways to survive, leading to the production of novel compounds that may not be found in their terrestrial counterparts nih.govnih.govamanote.com. The isolation of novel azaphilones from marine-derived fungi, including those from sponges and sea mud, underscores the potential of marine ecosystems as a rich source of new chemical entities nih.govmdpi.commdpi.comacgpubs.org. By employing specialized cultivation techniques that mimic these extreme conditions, researchers can potentially induce the production of previously undiscovered analogs of this compound with unique bioactivities.
Table 2: Examples of Fungal Habitats for Novel Analog Discovery
| Habitat | Environmental Conditions | Potential for Novel Analogs of this compound |
| Marine Sediments | High pressure, low temperature, unique nutrient availability. | Fungi may produce compounds with adaptations to these conditions. |
| Hypersaline Environments | High salt concentrations. | Halophilic fungi may synthesize osmolytes and other unique metabolites. |
| Hydrothermal Vents | High temperature, high pressure, unique chemical composition. | Thermophilic fungi could produce thermostable enzymes and novel bioactive compounds. |
| Polar Regions | Extreme cold, high UV radiation. | Psychrophilic fungi may have evolved to produce cryoprotectants and other specialized molecules. |
Translational Research Implications for Lead Compound Discovery
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For this compound, this involves translating the promising in vitro biological activities into tangible therapeutic benefits for patients. The journey from a natural product "hit" to a clinical "lead" is complex and requires a multidisciplinary approach.
The anticancer properties of many natural products, including those from the broader azaphilone class, make them attractive candidates for lead compound development nih.govnih.govmdpi.commdpi.comresearchgate.netfrontiersin.org. The initial discovery of this compound's bioactivity is the first step. Subsequent translational research would involve rigorous preclinical evaluation, including pharmacology, toxicology, and formulation studies, to assess its potential for further development.
A key aspect of translational research is the identification of predictive biomarkers that can help identify patient populations most likely to respond to a particular therapy synapcell.com. For this compound, this could involve identifying specific cancer cell lines or tumors with molecular characteristics that render them particularly sensitive to its cytotoxic effects. Ultimately, successful translational research will determine whether this compound or its optimized analogs can progress through the drug development pipeline to become clinically useful therapeutic agents nih.gov.
Q & A
Q. What are the standard methodologies for isolating epi-isochromophilone II from fungal sources?
this compound is typically isolated via fermentation of Penicillium species (e.g., Penicillium multicolor CM01). After fermentation, mycelia are extracted with ethyl acetate, followed by sequential chromatography (e.g., silica gel, HPLC) guided by bioactivity assays. Researchers should validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How is the absolute configuration of this compound determined experimentally?
Absolute configuration is resolved using X-ray crystallography combined with electronic circular dichroism (ECD) calculations. For example, epi-isochromophilone III’s stereochemistry was confirmed via X-ray diffraction and comparative ECD analysis with known azaphilones .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1D/2D NMR (1H, 13C, HSQC, HMBC) to assign proton and carbon signals.
- HRMS for molecular formula validation.
- UV-Vis spectroscopy to identify chromophores (e.g., conjugated systems in azaphilones).
- Infrared (IR) spectroscopy to detect functional groups like hydroxyl or carbonyl .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in fungal cultures?
Yield optimization involves:
- Screening fungal strains (e.g., Penicillium vs. Diaporthes species) for natural variation in metabolite production.
- Adjusting fermentation parameters (pH, temperature, nutrient composition) and using elicitors (e.g., metal ions, oxidative stress).
- Monitoring metabolite profiles via LC-MS/MS to identify peak production phases .
Q. How should contradictions in reported bioactivities of this compound be addressed?
For example, epi-isochromophilone III exhibits cytotoxicity in some studies but antimalarial activity in others. To resolve discrepancies:
Q. What experimental designs are suitable for exploring SAR in epi-isochromophilone derivatives?
A robust SAR study requires:
- Synthetic modification : Introducing functional groups (e.g., halogenation, oxidation) at key positions (C-11, C-13).
- Bioactivity testing : Screening derivatives against target pathways (e.g., acetylcholinesterase inhibition, antimalarial assays).
- Computational modeling : 3D-QSAR (CoMFA/CoMSIA) and molecular docking to predict binding affinities and guide synthesis .
Q. How can researchers validate the ecological role of this compound in fungal systems?
Proposed approaches:
- Gene knockout studies : Disrupt biosynthetic gene clusters (e.g., polyketide synthases) to assess phenotypic changes.
- Co-culture experiments : Test interactions with competing microbes to evaluate antimicrobial roles.
- Metabolomic profiling : Compare metabolite production under stress vs. control conditions .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in bioactivity assays for this compound?
Critical measures include:
- Positive/Negative controls : Use established inhibitors (e.g., chloroquine for antimalarial assays) and solvent-only controls.
- Blinded analysis : Separate compound preparation and assay execution teams to reduce bias.
- Data transparency : Publish raw NMR, HPLC, and bioassay data in supplementary materials for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
